4-(3-Fluorophenyl)-1,3-thiazol-2-amine is a member of the thiazole family, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The presence of the fluorophenyl group enhances its pharmacological properties, making it an interesting target for research.
4-(3-Fluorophenyl)-1,3-thiazol-2-amine is classified as an aminothiazole. Aminothiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The specific substitution pattern of this compound contributes to its unique reactivity and potential therapeutic effects.
The synthesis of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine typically employs the Hantzsch reaction, a well-established method for synthesizing thiazole derivatives. This reaction involves the condensation of thiourea with α-halo ketones or aldehydes under acidic conditions.
The molecular structure of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine features a thiazole ring substituted with a fluorophenyl group at one position and an amino group at another.
4-(3-Fluorophenyl)-1,3-thiazol-2-amine can participate in various chemical reactions due to the presence of functional groups:
The compound's reactivity can be tailored through modifications to the thiazole ring or substituents on the phenyl group, enabling the design of derivatives with improved pharmacological properties .
The mechanism of action for compounds like 4-(3-Fluorophenyl)-1,3-thiazol-2-amine often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that aminothiazoles may inhibit tubulin polymerization, affecting cell cycle dynamics and potentially leading to apoptosis in cancer cells . The binding affinity to target sites can be influenced by structural modifications that alter electronic properties or steric hindrance.
Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) are commonly used to characterize this compound, confirming functional groups and molecular structure .
4-(3-Fluorophenyl)-1,3-thiazol-2-amine has shown promise in various scientific applications:
The thiazole ring (C~3~H~3~NS) is a π-excessive heterocycle with remarkable thermodynamic stability (boiling point: 118.24°C) and a dipole moment of 1.61 D. Its aromaticity arises from a 6π-electron system delocalized across the ring atoms, creating an electron-rich C2 and C4 positions amenable to electrophilic substitution, while C5 and C2 positions exhibit nucleophilic character. In 4-(3-fluorophenyl)-1,3-thiazol-2-amine, the thiazole’s C2 position is occupied by an amino group (–NH~2~), which serves dual roles:
Computational analyses (DFT/B3LYP/6-311G++(d,p)) of analogous 4-fluorophenyl thiazol-2-amines reveal planar conformations with nucleophilic C5 and electrophilic C2 centers. Hirshfeld surface analyses further demonstrate that crystal packing is dominated by N–H···N (16.5%), C–H···π (12.8%), and π-π (11.3%) interactions, facilitating stable supramolecular architectures essential for solid-state pharmaceutical formulation [1] [5]. Table 1 summarizes key physicochemical attributes of the thiazole core:
Table 1: Physicochemical Properties of the Thiazole Ring in Bioactive Derivatives
Parameter | Value/Feature | Biological Implication |
---|---|---|
Aromaticity | Higher than imidazole/isoxazole | Enhanced metabolic stability |
Dipole Moment | 1.61 D | Improved solubility & target affinity |
pK~a~ of C2–NH~2~ | ~5.2 (weak base) | Membrane permeability at physiological pH |
H-Bond Capacity | 2 donor / 1 acceptor sites | Strong protein-ligand interactions |
Electron Density | C2: nucleophilic; C5: electrophilic | Susceptible to oxidative metabolism at C5 |
The 3-fluorophenyl group in 4-(3-fluorophenyl)-1,3-thiazol-2-amine provides strategic advantages over non-fluorinated or ortho/para-substituted analogs:
In anticancer applications, fluorophenyl-thiazoles demonstrate nanomolar potency against breast (T47D: IC~50~ = 13–19 μM) and colon (HCT-116) carcinoma cells. Docking studies confirm the fluorophenyl group occupies hydrophobic sub-pockets in EGFR (e.g., Leu694, Val702), with free energy gains of –8.2 to –9.4 kcal/mol [4] [8]. Table 2 contrasts bioactivity modulation by fluorine position:
Table 2: Influence of Fluorophenyl Regioisomers on Thiazol-2-amine Bioactivity
Substituent | Anticandidal IC~50~ (μM) | EGFR Inhibition (%) | Log P | Metabolic Stability (t~1/2~, min) |
---|---|---|---|---|
3-Fluorophenyl | 28.5 ± 1.2 | 92.3 | 2.81 | >60 |
4-Fluorophenyl | 24.8 ± 0.9 | 98.5 | 2.79 | 58 |
Phenyl (no F) | 46.7 ± 2.1 | 76.8 | 2.45 | 32 |
2-Aminothiazoles have been therapeutic agents since the 1940s, evolving from early antimicrobials to targeted oncology drugs:
Despite their utility, some 2-aminothiazoles exhibit Pan-Assay Interference (PAINS) tendencies, including thiol reactivity (e.g., Michael addition at C5) or photodegradation. Mitigation strategies include C5 substitution with electron-withdrawing groups (–CF~3~, –CN) or N-acylation of the C2–NH~2~, as seen in the prodrug tucatinib [3]. The scaffold’s resilience is evidenced by >15 FDA-approved drugs, with derivatives like vosaroxin and SNS-032 advancing through clinical trials for acute myeloid leukemia and solid tumors [8].
Table 3: Clinically Significant Thiazol-2-amine Derivatives
Drug | Indication | Target | Key Structural Features |
---|---|---|---|
Dasatinib | Chronic Myeloid Leukemia | Bcr-Abl/Src kinases | 2-Amino-4-methylthiazole-5-carboxamide |
Alpelisib | Breast Cancer | PI3Kα | 2-Amino-8-fluoro-thiazolo[5,4-f]quinazolin-9-one |
Ritonavir | HIV/AIDS | HIV-1 protease | Thiazole-linked valine analog |
Abafungin | Antifungal | Lanosterol demethylase | 2-Aminothiazole with naphthalene |
Febuxostat | Gout | Xanthine oxidase | 2-Aminothiazole with thioacrylate |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0